Ethyl 5-nitropicolinate

Description

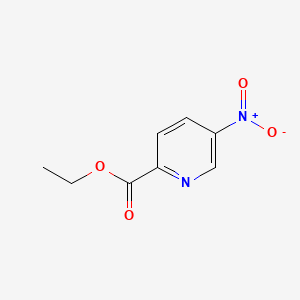

Ethyl 5-nitropicolinate is an ester derivative of picolinic acid, characterized by a nitro group (-NO₂) at the 5-position of the pyridine ring and an ethyl ester moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

ethyl 5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFHVUFNOKRFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668430 | |

| Record name | Ethyl 5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30563-98-5 | |

| Record name | Ethyl 5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-nitropicolinate can be synthesized through the nitration of ethyl picolinate. The process typically involves the reaction of ethyl picolinate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-nitropicolinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions to facilitate the ester hydrolysis.

Major Products Formed:

Reduction: Ethyl 5-aminopicolinate.

Substitution: Various substituted picolinates depending on the nucleophile used.

Hydrolysis: 5-nitropicolinic acid.

Scientific Research Applications

Ethyl 5-nitropicolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-nitropicolinate is primarily related to its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in further biochemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical modifications made to the compound .

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Effects : Nitro groups significantly lower the LUMO energy of pyridine rings, facilitating reactions like Suzuki-Miyaura couplings. Fluorine further enhances this effect, as seen in Ethyl 5-fluoro-3-nitropicolinate .

- Solubility Trade-offs : Ethyl esters balance lipid solubility and synthetic utility, whereas methyl esters are preferred for aqueous-phase reactions .

- Stability Challenges : Refrigeration requirements for Ethyl 5-fluoro-3-nitropicolinate highlight the need for stabilized formulations in long-term storage .

Biological Activity

Ethyl 5-nitropicolinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a nitro derivative of picolinic acid. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 180.16 g/mol

The presence of the nitro group significantly influences the compound's reactivity and biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections outline the key findings related to its biological effects.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death .

Antiviral Activity

This compound has been studied for its antiviral properties, particularly against Chikungunya virus (CHIKV). In vitro assays revealed that it inhibits viral replication by interfering with the viral RNA synthesis.

| Virus | EC (µM) | CC (µM) | Selectivity Index |

|---|---|---|---|

| Chikungunya Virus | 25.0 | >200 | >8 |

The selectivity index indicates a favorable therapeutic window, suggesting that the compound is relatively safe for use in cellular systems while effectively inhibiting viral activity .

Study on Anticancer Properties

A recent study investigated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7).

- Cell Line : MCF-7

- IC (µM) : 15.5

- Mechanism : Induction of apoptosis through the mitochondrial pathway.

The study concluded that this compound could be a promising candidate for further development in cancer therapeutics due to its ability to selectively induce cell death in cancerous cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing ethyl 5-nitropicolinate?

- Methodological Answer : Synthesis typically involves esterification of 5-nitropicolinic acid using ethanol under acid catalysis. Characterization requires multi-modal validation:

- X-ray crystallography confirms molecular geometry (e.g., bond lengths, coordination in metal complexes) .

- NMR spectroscopy (¹H/¹³C) verifies structural integrity, with chemical shifts for nitro and ester groups serving as diagnostic markers .

- HPLC or GC-MS assesses purity (>95% is standard for pharmacological studies) .

Q. Which analytical techniques are critical for evaluating the purity and stability of this compound in experimental settings?

- Methodological Answer :

- Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for coordination compounds .

- UV-Vis spectroscopy monitors ligand-centered electronic transitions (e.g., π→π* in nitroaromatic systems) .

- Mass spectrometry confirms molecular ion peaks and detects degradation byproducts .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between the anticancer activity of this compound and its metal complexes?

- Methodological Answer :

- Comparative Assays : Test free ligand vs. complexes in identical cell lines (e.g., PC-3 prostate cancer cells) at matched molar concentrations. Evidence shows the free ligand exhibits ~40–50% toxicity, while Gd/Tb complexes achieve 50–60% activity at 500 µg/mL .

- Mechanistic Probes : Use fluorescence microscopy to track cellular uptake differences or ROS generation between ligand and complexes .

- Statistical Rigor : Report IC₅₀ values with standard deviations and use ANOVA to validate significance across replicates .

Q. What strategies are recommended for optimizing reaction conditions to enhance the yield of this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid), solvent ratios (ethanol/water), and reflux durations to identify optimal parameters .

- Kinetic Monitoring : Use in-situ FTIR to track esterification progress via carbonyl peak shifts .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., unreacted acid or diesters) and adjust stoichiometry .

Q. How should researchers address conflicting data on the biocompatibility of this compound complexes in non-cancerous cell lines?

- Methodological Answer :

- Dose-Response Curves : Test complexes across a broader concentration range (e.g., 10–1000 µg/mL) in HL-60 immune cells to clarify toxicity thresholds .

- Control Benchmarking : Compare results with established biocompatible agents (e.g., cisplatin derivatives) under identical conditions .

- Metadata Transparency : Disclose cell culture protocols (e.g., serum concentration, incubation time) to enable cross-study validation .

Q. What computational approaches are suitable for modeling the coordination behavior of this compound in lanthanide complexes?

- Methodological Answer :

- DFT Calculations : Predict ligand binding energies and orbital interactions using software like Gaussian or ORCA .

- Molecular Dynamics : Simulate solvent effects on complex stability (e.g., aqueous vs. DMSO environments) .

- Validation : Cross-check computational results with experimental crystallographic data (e.g., bond distances in [Ln₂(5-npic)₆(H₂O)₄] structures) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectroscopic and biological data in publications?

- Methodological Answer :

- Raw Data : Include in supplements (e.g., NMR spectra, crystallographic CIF files) to meet FAIR principles .

- Processed Data : Use tables to summarize key results (e.g., IC₅₀ values, % inhibition) in the main text, with error margins .

- Ethical Reporting : Follow NIH guidelines for preclinical studies, including cell line authentication and statistical power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.